molecular formula C5H5BrN2O B2398884 4-Bromo-5-methoxypyridazine CAS No. 1784428-39-2

4-Bromo-5-methoxypyridazine

Cat. No.: B2398884
CAS No.: 1784428-39-2
M. Wt: 189.012
InChI Key: YVZBVUAWUPNLDP-UHFFFAOYSA-N
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Description

4-Bromo-5-methoxypyridazine is a brominated heterocyclic compound featuring a pyridazine core substituted with methoxy (-OCH₃) and bromine (-Br) groups at the 5- and 4-positions, respectively. Pyridazines (six-membered rings with two adjacent nitrogen atoms) are less common than pyridines or pyrimidines but exhibit unique electronic properties due to their nitrogen arrangement.

Properties

IUPAC Name

4-bromo-5-methoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-9-5-3-8-7-2-4(5)6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZBVUAWUPNLDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784428-39-2
Record name 4-bromo-5-methoxypyridazine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methoxypyridazine typically involves the bromination of 5-methoxypyridazine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The reaction is usually carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methoxypyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 4-amino-5-methoxypyridazine or 4-thio-5-methoxypyridazine.

    Oxidation: Formation of 4-bromo-5-formylpyridazine.

    Reduction: Formation of 5-methoxypyridazine.

Scientific Research Applications

4-Bromo-5-methoxypyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5-methoxypyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and methoxy group play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways involved would vary based on the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Bromo-5-methoxypyridazine with analogous brominated heterocycles, focusing on structural features, reactivity, and applications inferred from the evidence.

4-Bromo-2-chloro-5-methoxypyridine (CAS: 1033610-45-5)

  • Structural Differences : Replaces one nitrogen atom in the pyridazine ring with a carbon, forming a pyridine core. The substituents are bromine (4-position), methoxy (5-position), and chlorine (2-position).
  • Reactivity : The chlorine atom increases electrophilicity compared to the parent pyridine, enabling nucleophilic substitution reactions. The pyridine ring’s single nitrogen reduces basicity relative to pyridazine.
  • Applications : Likely used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to halogen diversity .

2-Amino-5-bromo-4-methoxypyrimidine (CAS: Not specified)

  • Structural Differences: Pyrimidine core (two non-adjacent nitrogens) with amino (-NH₂), bromo, and methoxy groups.
  • Reactivity: The amino group enhances nucleophilicity, making it a candidate for condensation reactions. The methoxy group stabilizes the ring via resonance.
  • Applications: Potential precursor for antiviral or anticancer agents, as amino-pyrimidines are common pharmacophores .

5-Bromo-4-methoxy-1H-indazole

  • Structural Differences : Indazole core (benzene fused to a pyrazole) with bromo and methoxy substituents.
  • Reactivity : The indazole’s fused ring system increases aromatic stability. Bromine at the 5-position may facilitate electrophilic substitutions.
  • Applications : Indazole derivatives are prevalent in kinase inhibitors and anti-inflammatory drugs .

5-Bromo-2,4-dihydroxypyrimidine (CAS: 1218-80-0)

  • Structural Differences : Pyrimidine with bromine (5-position) and hydroxyl groups (2,4-positions).
  • Physical Properties : Melting point 193–196°C, higher than typical methoxy-substituted analogs due to hydrogen bonding from hydroxyl groups .
  • Applications : Used in nucleic acid analog synthesis (e.g., bromouracil derivatives) .

Key Comparative Data

Compound Core Heterocycle Substituents Key Reactivity Applications
This compound Pyridazine 4-Br, 5-OCH₃ Electrophilic substitution, cross-coupling Pharmaceutical intermediates
4-Bromo-2-chloro-5-methoxypyridine Pyridine 4-Br, 5-OCH₃, 2-Cl Nucleophilic substitution Agrochemical synthesis
2-Amino-5-bromo-4-methoxypyrimidine Pyrimidine 5-Br, 4-OCH₃, 2-NH₂ Condensation reactions Antiviral drug precursors
5-Bromo-4-methoxy-1H-indazole Indazole 5-Br, 4-OCH₃ Electrophilic substitution Kinase inhibitors
5-Bromo-2,4-dihydroxypyrimidine Pyrimidine 5-Br, 2,4-OH Tautomerization, hydrogen bonding Nucleic acid research

Biological Activity

4-Bromo-5-methoxypyridazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry. The compound's structural features, including the presence of a bromine atom and a methoxy group, contribute to its reactivity and interactions with biological targets.

Chemical Structure and Properties

This compound is characterized by:

  • Pyridazine Ring : A six-membered ring containing two nitrogen atoms.
  • Bromine Atom : Positioned at the 4-position, enhancing electrophilic character.
  • Methoxy Group : Located at the 5-position, which may influence solubility and binding affinity.

Biological Activity Overview

The biological activity of this compound includes:

Activity Description
Antimicrobial Properties Exhibits activity against certain bacterial strains .
Anticancer Activity Preliminary studies indicate potential efficacy in inhibiting cancer cell growth .
Enzyme Interaction May modulate enzyme activity through specific binding interactions .

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic pathways.
  • Receptor Binding : It can interact with various receptors, potentially affecting cellular signaling processes.

Case Studies and Research Findings

Recent studies have highlighted the compound's promising biological activities:

  • Antimicrobial Study :
    • A study tested this compound against multiple bacterial strains. Results showed significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
  • Anticancer Research :
    • In vitro assays demonstrated that the compound exhibited cytotoxicity against human cancer cell lines such as HeLa and MCF7. The mechanism involved disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase .
  • Enzyme Interaction Analysis :
    • Binding affinity studies revealed that this compound interacts with key enzymes involved in metabolic pathways. This interaction may lead to therapeutic applications in metabolic disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-5-methoxypyridazine, and how can purity be ensured?

  • Methodology :

  • Step 1 : Start with a pyridazine precursor (e.g., 5-methoxypyridazine). Use brominating agents like N-bromosuccinimide (NBS) in anhydrous solvents (e.g., DMF) under controlled temperature (60–80°C) to introduce the bromine substituent at the 4-position .
  • Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase.
  • Step 3 : Purify the crude product using column chromatography (silica gel) or recrystallization from ethanol/water mixtures. Confirm purity via NMR (¹H/¹³C) and HPLC (>98% purity) .
    • Key Considerations :
  • Avoid over-bromination by controlling stoichiometry (1:1 molar ratio of NBS to substrate).
  • Use inert atmosphere (N₂/Ar) to prevent oxidation of intermediates .

Q. How is this compound characterized structurally and functionally?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for methoxy (-OCH₃, δ ~3.9 ppm) and aromatic protons (pyridazine ring, δ 7.2–8.5 ppm). Confirm bromine substitution via absence of specific proton signals .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (calculated for C₅H₆BrN₂O: 200.96 g/mol) and isotopic patterns for bromine .
  • X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and intermolecular interactions (e.g., halogen bonding) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Use density functional theory (DFT) to calculate electron density maps. The bromine atom at C4 is electron-withdrawing, activating the pyridazine ring for Suzuki-Miyaura couplings.
  • Simulate transition states for Pd-catalyzed reactions to optimize ligand selection (e.g., XPhos vs. SPhos) and solvent polarity .
    • Experimental Validation :
  • Perform kinetic studies under varying conditions (temperature, catalyst loading) and compare with computational predictions.
  • Analyze byproducts (e.g., debrominated species) via GC-MS to refine models .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Case Study : Discrepancies in antimicrobial efficacy (MIC values) across studies.

  • Hypothesis : Variability in substituent positioning (e.g., methoxy vs. hydroxyl groups) alters membrane permeability.
  • Experimental Design :
  • Synthesize analogs (e.g., 4-Bromo-5-hydroxypyridazine) and compare logP values via shake-flask method.
  • Use fluorescence assays to quantify bacterial membrane disruption .
  • Data Analysis : Apply multivariate regression to correlate logP, steric parameters, and bioactivity .

Q. How do reaction conditions influence regioselectivity in functionalizing this compound?

  • Optimization Table :

Reaction TypeReagents/ConditionsRegioselectivity OutcomeReference
Suzuki CouplingPd(OAc)₂, K₂CO₃, DMF/H₂O (80°C)C4-Br replaced by aryl group
Buchwald-HartwigPd(dba)₂, Xantphos, Cs₂CO₃ (THF)Amination at C3 or C6 positions
SNAr DisplacementNaN₃, DMSO (120°C)Azide substitution at C4
  • Critical Factors :
  • Steric hindrance from the methoxy group directs nucleophilic attack to less hindered positions (C3/C6).
  • Polar aprotic solvents (e.g., DMSO) enhance azide displacement at C4 .

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